Bromo vs. Non-Bromo Anthraquinone Carcinogenicity: Target-Organ Shift in NTP Bioassays
In a systematic cross-study analysis of National Toxicology Program (NTP) long-term bioassays, bromine-substituted anthraquinone derivatives demonstrated a distinct shift in target-organ carcinogenicity compared to amino-only substituted analogs [1]. While multiple amino substitutions (as in Disperse Blue 1) restricted carcinogenic response primarily to the urinary bladder, bromine substitution in addition to amino groups extended the target organ spectrum to include the forestomach and lung in rodent models, and enhanced overall carcinogenic potency. This class-level finding implies that 1,4,5,8-tetraamino-2-bromo-6-(2-phenylethoxy)anthracene-9,10-dione, bearing both the 2-bromo and the four amino groups, likely exhibits a toxicological profile that is materially different from that of Disperse Blue 1 (1,4,5,8-tetraaminoanthracene-9,10-dione) and from compounds lacking the bromo substituent. For procurement in any context involving human or environmental exposure assessment, this differentiation is critical.
| Evidence Dimension | Carcinogenicity target-organ specificity in rodent bioassays |
|---|---|
| Target Compound Data | Bromo-substituted anthraquinones (class): enhanced carcinogenicity with extension to forestomach and lung [inference for target compound] |
| Comparator Or Baseline | Amino-only substituted anthraquinones (e.g., Disperse Blue 1): carcinogenic response predominantly in urinary bladder |
| Quantified Difference | Target-organ spectrum expanded from bladder alone to include forestomach and lung; bromine substitution enhanced carcinogenic potency (qualitative finding from NTP bioassay meta-analysis) |
| Conditions | NTP long-term rodent bioassays; sex, species, dose, and duration as per published NTP standard protocols (Doi et al., 2005) |
Why This Matters
Risk assessment and regulatory documentation for this compound cannot be satisfied by reference to safety data for the non-brominated parent Disperse Blue 1, creating a procurement imperative for the correct brominated entity.
- [1] Doi, A. M. et al. (2005). Influence of functional group substitutions on the carcinogenicity of anthraquinone in rats and mice: analysis of long-term bioassays by the National Cancer Institute and the National Toxicology Program. Toxicology and Applied Pharmacology, 203(3), 257-272. View Source
